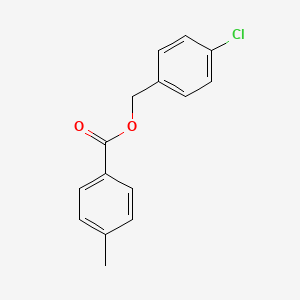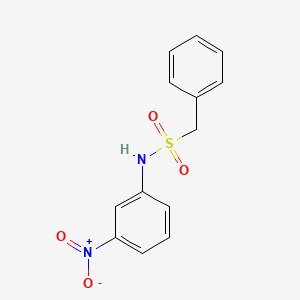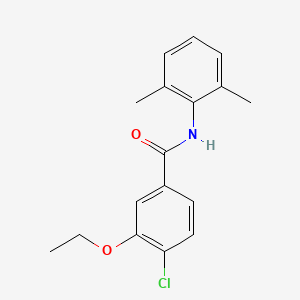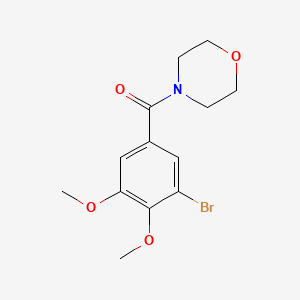![molecular formula C13H11Cl2NO2 B5784256 1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)
1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone, commonly known as diclazuril, is a chemical compound that belongs to the family of pyridinones. It is a white crystalline powder that is soluble in water and ethanol. Diclazuril is widely used in veterinary medicine as an antiprotozoal agent, particularly for the treatment of coccidiosis in poultry and rabbits.
作用机制
The exact mechanism of action of diclazuril is not fully understood. However, it is believed to interfere with the energy metabolism of the parasite by inhibiting the mitochondrial respiratory chain. This leads to a decrease in ATP production, which ultimately results in the death of the parasite.
Biochemical and Physiological Effects:
Diclazuril has been shown to have low toxicity and is well-tolerated by animals. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 2-4 hours after oral administration. Diclazuril is metabolized in the liver and excreted in the urine and feces.
实验室实验的优点和局限性
One of the main advantages of diclazuril is its high efficacy against coccidia, with minimal side effects. It is also easy to administer orally, making it a convenient treatment option. However, there are some limitations associated with the use of diclazuril in lab experiments. For example, it may not be effective against all species of coccidia, and resistance can develop over time. In addition, there may be differences in susceptibility among different strains of coccidia.
未来方向
There are several areas of future research that could be explored with regards to diclazuril. One potential direction is the development of new formulations or delivery methods to improve its efficacy and reduce the risk of resistance. Another area of interest is the investigation of its potential use in other animal species, such as pigs and cattle. Finally, further studies could be conducted to elucidate the exact mechanism of action of diclazuril and to identify potential targets for drug development.
合成方法
Diclazuril can be synthesized by reacting 2,4-dichlorophenol with ethylene oxide in the presence of a base to form 2-(2,4-dichlorophenoxy)ethanol. The latter is then treated with acetic anhydride and pyridine to form diclazuril. The overall reaction can be represented as follows:
2,4-dichlorophenol + ethylene oxide + base → 2-(2,4-dichlorophenoxy)ethanol
2-(2,4-dichlorophenoxy)ethanol + acetic anhydride + pyridine → diclazuril
科学研究应用
Diclazuril has been extensively studied for its antiprotozoal activity against various species of coccidia, including Eimeria spp. in poultry and rabbits. It has also been shown to be effective against other protozoan parasites such as Toxoplasma gondii and Cryptosporidium parvum. In addition, diclazuril has been investigated for its potential use in aquaculture as a treatment for fish parasites.
属性
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-10-4-5-12(11(15)9-10)18-8-7-16-6-2-1-3-13(16)17/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQWXVBBLRGPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)


![6-ethyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5784214.png)


![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)


![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)
![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)
